molecular formula C8H15N3 B3023524 1-(1-propyl-1H-pyrazol-4-yl)ethanamine CAS No. 1006457-13-1

1-(1-propyl-1H-pyrazol-4-yl)ethanamine

Cat. No. B3023524
CAS RN: 1006457-13-1
M. Wt: 153.22 g/mol
InChI Key: XGMSGYTVBJMBLW-UHFFFAOYSA-N
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Description

The compound 1-(1-propyl-1H-pyrazol-4-yl)ethanamine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of bis(pyrazolyl)ethanamine ligands has been reported, where the ligand coordinates to a copper(I) center in a tridentate fashion through both pyrazolyl rings and the nitrogen atom from the NH2 group . This suggests that similar synthetic strategies could be employed for the synthesis of this compound, with appropriate modifications to introduce the propyl group at the relevant position on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with other molecules. For example, the molecular structure and vibrational frequencies of related pyrazole compounds have been investigated using various computational methods, and the results are in agreement with experimental data . These studies provide insights into the geometrical parameters and electronic distribution within the molecules, which are essential for understanding the behavior of this compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including coordination to metal centers, as seen in the synthesis of copper(I) complexes . Additionally, the reactivity of the carbonyl group and the influence of substituents on the pyrazole ring have been explored through molecular docking studies, suggesting potential inhibitory activity against various proteins . These findings indicate that this compound could also participate in similar reactions, depending on its specific functional groups and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electronegative atoms or groups can affect the molecule's dipole moment and reactivity . The vibrational analysis and HOMO-LUMO studies provide information on the charge transfer within the molecule, which is important for understanding the compound's reactivity and potential applications in nonlinear optics . The first hyperpolarizability calculations suggest that these compounds could have a role in nonlinear optical materials .

Scientific Research Applications

Molecular Synthesis and Characterization

  • The synthesis and characterization of various pyrazole derivatives, including those related to 1-(1-propyl-1H-pyrazol-4-yl)ethanamine, have shown significant applications in the field of molecular synthesis. Some compounds within this category have demonstrated remarkable activities such as platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory in animal models (Bruno et al., 1991). Moreover, these compounds' structural characterization and analysis, like the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, have provided insights into intermolecular interactions crucial for their properties and applications (Delgado et al., 2020).

Metal Complex Formation and Stability

  • Pyrazole-based ligands, including structures similar to this compound, have been utilized to form metal complexes. These complexes have been studied for their structural stability, coordination behavior, and potential applications. For instance, complexes containing low symmetry pyrazole-based tripodal tetraamine ligands have been prepared and characterized, showcasing how these ligands can effectively coordinate with metal ions through all four nitrogen atoms, forming stable structures (Cubanski et al., 2013).

Antibacterial and Antioxidant Properties

  • Certain pyrazole derivatives have demonstrated promising antibacterial and antioxidant activities. For example, compounds bearing pyrazoline motifs have shown significant antimicrobial activity against various bacteria and fungi strains, which highlights their potential in developing new antimicrobial agents (Desai et al., 2017).

Pharmaceutical and Medical Research

  • In the realm of medical research, pyrazole derivatives, akin to this compound, have been a focal point due to their varied biological activities. Research on these compounds includes their potential use in cancer therapy, with some demonstrating notable cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Alam et al., 2018).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-(1-propyl-1H-pyrazol-4-yl)ethanamine” can be found on the manufacturer’s website . It’s crucial to refer to this document for detailed safety and handling information.

properties

IUPAC Name

1-(1-propylpyrazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-11-6-8(5-10-11)7(2)9/h5-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSGYTVBJMBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262343
Record name α-Methyl-1-propyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006457-13-1
Record name α-Methyl-1-propyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006457-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1-propyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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